
3-((2-Methyl)-6-methylthiophenyl)-4,5-dihydroisoxazole
Descripción general
Descripción
3-((2-Methyl)-6-methylthiophenyl)-4,5-dihydroisoxazole is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties. This compound is synthesized through a specific method and has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 3-((2-Methyl)-6-methylthiophenyl)-4,5-dihydroisoxazole is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. It has also been shown to inhibit the activity of histone deacetylases (HDACs), a class of enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-((2-Methyl)-6-methylthiophenyl)-4,5-dihydroisoxazole are diverse and depend on the specific application. In medicinal chemistry, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in animal models. In biochemistry, this compound has been used to study the regulation of gene expression and protein activity. In pharmacology, this compound has been studied for its potential to reduce pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-((2-Methyl)-6-methylthiophenyl)-4,5-dihydroisoxazole in lab experiments include its unique chemical properties, high purity, and specificity for certain enzymes and proteins. However, there are also limitations to using this compound, including its potential toxicity and limited solubility in certain solvents.
Direcciones Futuras
There are many future directions for the study of 3-((2-Methyl)-6-methylthiophenyl)-4,5-dihydroisoxazole. Some potential areas of research include the development of more efficient synthesis methods, the identification of new targets for this compound, and the optimization of its pharmacological properties. Additionally, this compound could be studied in combination with other drugs or therapies to enhance its effectiveness and reduce potential side effects. Overall, the study of 3-((2-Methyl)-6-methylthiophenyl)-4,5-dihydroisoxazole has the potential to lead to the development of new drugs and therapies for various diseases.
Aplicaciones Científicas De Investigación
3-((2-Methyl)-6-methylthiophenyl)-4,5-dihydroisoxazole has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In biochemistry, this compound has been used as a tool to study the mechanism of action of specific enzymes and proteins. In pharmacology, this compound has been studied for its potential use as a therapeutic agent for various diseases.
Propiedades
IUPAC Name |
3-(2-methyl-6-methylsulfanylphenyl)-4,5-dihydro-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c1-8-4-3-5-10(14-2)11(8)9-6-7-13-12-9/h3-5H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJWBDREQSNUKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)SC)C2=NOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methyl-6-methylthiophenyl)-4,5-dihydroisoxazole | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-({[(4-chlorophenyl)methyl]carbamoyl}formamido)benzoate](/img/structure/B7717875.png)
![3-(dimethylsulfamoyl)-4-methoxy-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B7717881.png)
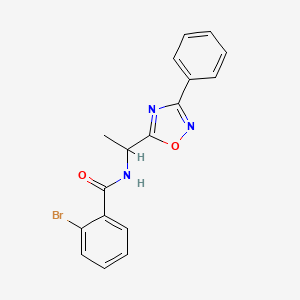
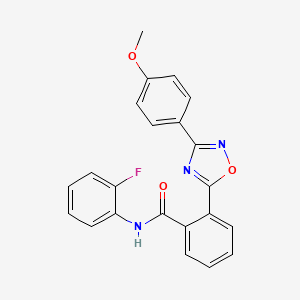

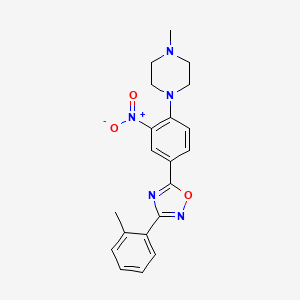
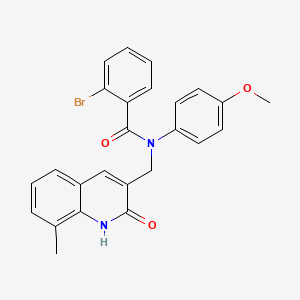
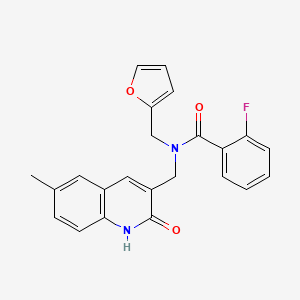




![3-methyl-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7717972.png)
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7717978.png)